3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one
Description
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Properties
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4S/c1-3-31-20-9-11-21(12-10-20)32(29,30)24-16-27(15-18-6-4-17(2)5-7-18)23-13-8-19(26)14-22(23)25(24)28/h4-14,16H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUNVLZVSZEGCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one is a synthetic derivative belonging to the quinoline class, noted for its diverse biological activities. This article explores its biological activity, including antitumor, antibacterial, and antiviral properties, as well as its mechanisms of action.
- Chemical Formula : C22H21FN6O4S
- Molecular Weight : 484.503 g/mol
- CAS Number : Not available
- IUPAC Name : 2-fluoro-6-[(2-{[4-(methanesulfonylmethyl)-2-methoxyphenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide
Antitumor Activity
Recent studies have demonstrated that quinoline derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
The mechanism of action involves the induction of apoptosis and cell cycle arrest at the S phase, which is critical for cancer treatment strategies.
Antibacterial Activity
Quinoline derivatives have also been evaluated for their antibacterial properties. Research indicates that modifications in the structure can enhance efficacy against specific bacterial strains. For example, compounds derived from quinoline have demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting their potential use in treating bacterial infections.
Antiviral Activity
The antiviral activity of quinoline derivatives has been explored, particularly in relation to HIV and other viral infections. Compounds similar to the target molecule have shown inhibition of viral replication, with some exhibiting low EC50 values.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through various pathways.
- Cell Cycle Arrest : The compound can halt the progression of the cell cycle, preventing cancer cells from dividing.
Case Studies
Several case studies highlight the effectiveness of quinoline derivatives in clinical settings:
-
Case Study on Antitumor Efficacy :
- A study involving IMB-1406 showed a significant reduction in tumor size in animal models when treated with quinoline derivatives.
- The treatment led to a marked increase in apoptosis markers in tumor tissues.
-
Case Study on Antiviral Properties :
- In vitro studies demonstrated that certain quinoline derivatives could inhibit HIV replication effectively, showcasing their potential as therapeutic agents against viral infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
